5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde

CAS No.: 1554168-44-3

Cat. No.: VC5355070

Molecular Formula: C6H7NO3

Molecular Weight: 141.126

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1554168-44-3 |

|---|---|

| Molecular Formula | C6H7NO3 |

| Molecular Weight | 141.126 |

| IUPAC Name | 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C6H7NO3/c1-9-3-6-5(2-8)7-4-10-6/h2,4H,3H2,1H3 |

| Standard InChI Key | CSDMCUGKZMULHZ-UHFFFAOYSA-N |

| SMILES | COCC1=C(N=CO1)C=O |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

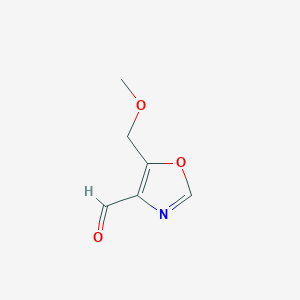

The 1,3-oxazole ring consists of a five-membered heterocycle with oxygen at position 1 and nitrogen at position 3. In 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde, the carbaldehyde group (-CHO) occupies position 4, while the methoxymethyl (-CH2OCH3) substituent resides at position 5 (Figure 1) . This arrangement creates a polarized electronic environment, with the aldehyde group enhancing electrophilicity at position 4 and the methoxymethyl group contributing steric bulk.

Molecular Formula and Weight

The molecular formula of 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde is C6H7NO3, derived as follows:

-

Core 1,3-oxazole ring: C3H3NO

-

Methoxymethyl (-CH2OCH3): C2H5O

-

Carbaldehyde (-CHO): C1H1O

The calculated molecular weight is 141.13 g/mol.

Table 1: Key Physicochemical Properties

Synthetic Methodologies

[3+2] Cycloaddition Strategy

A general route to 4,5-disubstituted oxazoles involves the reaction of acid chlorides with isocyanides in the presence of a base. For 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde, methoxyacetyl chloride (CH3OCH2COCl) and an isocyanide bearing a formyl group could serve as precursors . The reaction proceeds via a ketene intermediate, followed by cyclization to form the oxazole ring (Scheme 1) .

Scheme 1: Proposed Synthesis via [3+2] Cycloaddition

-

Base-mediated ketene formation: Methoxyacetyl chloride → Methoxyketene

-

Cycloaddition: Reaction with formyl isocyanide → Oxazole intermediate

-

Oxidation: Hydroxymethyl to carbaldehyde conversion (Swern oxidation)

Functionalization of Oxazole Precursors

An alternative approach involves post-synthetic modification of preformed oxazoles. For example, methyl 5-(methoxymethyl)-1,3-oxazole-4-carboxylate (a related ester) can be hydrolyzed to the corresponding carboxylic acid, followed by reduction and oxidation to yield the aldehyde . This method benefits from the stability of ester intermediates during purification.

Table 2: Comparative Synthesis Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| [3+2] Cycloaddition | 70–85 | Single-step ring formation | Requires specialized reagents |

| Post-synthetic oxidation | 60–75 | Uses stable intermediates | Multi-step process |

Reactivity and Applications

Electrophilic Reactivity

The carbaldehyde group undergoes typical aldehyde reactions:

-

Wittig Reaction: Synthesis of α,β-unsaturated carbonyl compounds.

-

Reductive Amination: Production of amine derivatives for drug discovery .

Role in Medicinal Chemistry

While direct pharmacological data for 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde remains unreported, structurally analogous oxazoles exhibit bioactivity:

-

Antimicrobial Agents: 4,5-Disubstituted oxazoles show activity against Mycobacterium tuberculosis (MIC: 62.5 μg/mL) .

-

Anticancer Compounds: Oxazole derivatives demonstrate cytotoxicity against breast cancer cell lines (IC50: 1.85–4.88 μM) .

Material Science Applications

The conjugated π-system of the oxazole ring enables applications in:

-

Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.

-

Coordination Polymers: Ligand for transition-metal complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume